2-benzoyl-5-methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]
Overview
Description
2-benzoyl-5-methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-5-methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a benzazepine intermediate, followed by spirocyclization with a cyclohexane derivative. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-5-methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction could produce benzyl derivatives.
Scientific Research Applications
2-benzoyl-5-methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzoyl-5-methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the PARP-1 enzyme, inhibiting its activity and leading to the accumulation of DNA damage in cancer cells, ultimately inducing cell death . The compound’s spirocyclic structure is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-benzoyl-5-methyl-2,3,4,5-tetrahydrospiro[1H-2-benzazepine-3,1’-cyclopentane]: This compound shares a similar core structure but differs in the cyclohexane ring, which is replaced by a cyclopentane ring.
5 H -dibenzo [b,e]azepine-6,11-dione derivatives: These compounds have structural similarities and are also studied for their potential as PARP-1 inhibitors.
Uniqueness
The uniqueness of 2-benzoyl-5-methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] lies in its spirocyclic structure, which imparts specific biological activities and makes it a valuable scaffold in medicinal chemistry. Its ability to inhibit PARP-1 with high specificity and low toxicity highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
(5-methylspiro[4,5-dihydro-1H-2-benzazepine-3,1'-cyclohexane]-2-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO/c1-18-16-23(14-8-3-9-15-23)24(17-20-12-6-7-13-21(18)20)22(25)19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGTZXHFUYPLAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCCCC2)N(CC3=CC=CC=C13)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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